1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate
CAS No.: 866039-51-2
Cat. No.: VC6035584
Molecular Formula: C12H10F3NO6
Molecular Weight: 321.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866039-51-2 |
|---|---|
| Molecular Formula | C12H10F3NO6 |
| Molecular Weight | 321.208 |
| IUPAC Name | dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate |
| Standard InChI | InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-5-6(12(13,14)15)3-4-8(7)16(19)20/h3-5,9H,1-2H3 |
| Standard InChI Key | XLFFYSUFEZLRHR-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Identity and Structural Overview
1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate (CAS: 866039-51-2) is a malonic acid derivative with the molecular formula C₁₂H₁₀F₃NO₆ and a molecular weight of 321.21 g/mol. Its IUPAC name, dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate, reflects the esterification of malonic acid at the 1 and 3 positions and the substitution pattern on the aromatic ring.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 866039-51-2 |
| Molecular Formula | C₁₂H₁₀F₃NO₆ |
| Molecular Weight | 321.21 g/mol |
| IUPAC Name | Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate |
| SMILES | COC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)N+[O-])C(=O)OC |
| InChI Key | XLFFYSUFEZLRHR-UHFFFAOYSA-N |
| PubChem CID | 1480687 |
The compound features a central malonate core flanked by methyl ester groups and a 2-nitro-5-(trifluoromethyl)phenyl substituent. The nitro group at the ortho position and the electron-withdrawing trifluoromethyl group at the para position contribute to its electrophilic reactivity.
Structural and Physicochemical Properties
The compound’s structure is defined by three key functional groups:
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Malonate ester backbone: Enhances solubility in organic solvents and participates in conjugate addition reactions.
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Nitro group (-NO₂): Imparts oxidative stability and facilitates electrophilic aromatic substitution.
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Trifluoromethyl group (-CF₃): Increases lipophilicity and metabolic resistance, common in agrochemicals and pharmaceuticals.
Predicted physicochemical properties include a density of 1.391 g/cm³ and a boiling point of 430°C, though experimental validation is pending . Solubility data remain undocumented, but analogues with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF).
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s nitro and trifluoromethyl groups are hallmarks of bioactive molecules. While direct pharmacological studies are scarce, structural analogues inhibit enzymes like cyclooxygenase-2 (COX-2) and exhibit anti-inflammatory activity.
Organic Synthesis
As a malonate derivative, it serves as a dienophile in Diels-Alder reactions and a precursor for heterocyclic compounds (e.g., pyrazoles, pyrimidines). The -CF₃ group stabilizes transition states in catalytic cross-coupling reactions.
| Reaction Type | Expected Products |
|---|---|
| Nucleophilic substitution | Fluorinated aryl malonamides |
| Cycloaddition | Trifluoromethylated bicyclic compounds |
| Reductive amination | Amino-functionalized derivatives |
Related Compounds and Derivatives
A propargyl-substituted analogue, dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propyn-1-yl)malonate (CAS: 900019-64-9), demonstrates expanded reactivity due to the alkyne moiety.
Table 3: Comparison with Propargyl Derivative
| Property | Target Compound | Propargyl Derivative |
|---|---|---|
| CAS Number | 866039-51-2 | 900019-64-9 |
| Molecular Formula | C₁₂H₁₀F₃NO₆ | C₁₅H₁₂F₃NO₆ |
| Molecular Weight | 321.21 g/mol | 359.25 g/mol |
| Key Substituent | None | 2-Propyn-1-yl |
The propargyl group enables click chemistry applications, such as Huisgen cycloaddition, for bioconjugation and polymer synthesis .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in catalytic cycles and biological systems.
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Solubility Optimization: Develop prodrugs or salt forms to enhance aqueous compatibility.
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Toxicology Profiles: Assess chronic exposure risks and environmental persistence.
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